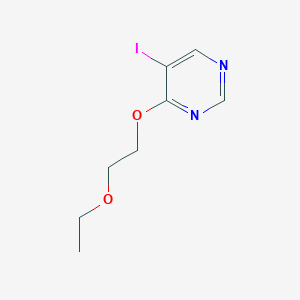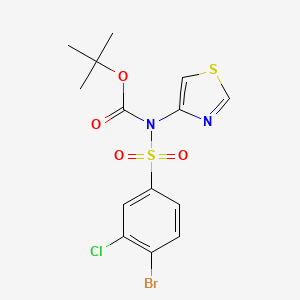
N-lauroyl-1-deoxysphinganine (M18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-lauroyl-1-deoxysphinganine: is a synthetic derivative of sphingolipids, which are essential components of cell membranes. This compound is characterized by the absence of a hydroxyl group at the first carbon position, distinguishing it from typical sphingolipids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-1-deoxysphinganine typically involves the acylation of 1-deoxysphinganine with lauroyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of N-lauroyl-1-deoxysphinganine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-lauroyl-1-deoxysphinganine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various acyl chlorides and bases like pyridine or triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of N-lauroyl-1-deoxysphinganine.
Reduction: Reduced forms of the compound.
Substitution: Different N-acyl derivatives depending on the acyl chloride used.
Scientific Research Applications
N-lauroyl-1-deoxysphinganine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sphingolipid metabolism.
Biology: Investigated for its role in cell membrane structure and function, as well as its effects on cellular processes such as apoptosis and autophagy.
Medicine: Studied for its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as hereditary sensory and autonomic neuropathy and type 2 diabetes.
Mechanism of Action
The mechanism of action of N-lauroyl-1-deoxysphinganine involves its incorporation into cell membranes, where it can disrupt normal sphingolipid metabolism. This disruption can lead to the accumulation of atypical sphingolipids, which can trigger cellular stress responses such as autophagy and apoptosis. The compound has been shown to interact with molecular targets such as serine palmitoyltransferase and ceramide synthase, affecting pathways involved in sphingolipid biosynthesis and degradation .
Comparison with Similar Compounds
N-dodecanoyl-1-deoxysphinganine: Another N-acyl derivative of 1-deoxysphinganine with similar properties.
1-deoxydihydroceramide: A related compound that lacks the hydroxyl group at the first carbon position and is involved in sphingolipid metabolism.
1-deoxysphinganine: The parent compound of N-lauroyl-1-deoxysphinganine, which also lacks the hydroxyl group at the first carbon position.
Uniqueness: N-lauroyl-1-deoxysphinganine is unique due to its specific acyl group (lauroyl), which imparts distinct physicochemical properties. This makes it particularly useful in studying the effects of acyl chain length and structure on sphingolipid function and metabolism .
Properties
IUPAC Name |
N-(3-hydroxyoctadecan-2-yl)dodecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGYOBJTRPLKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
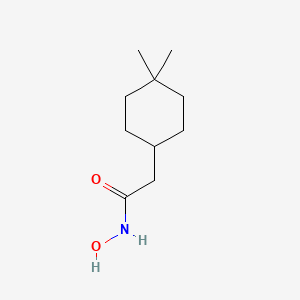
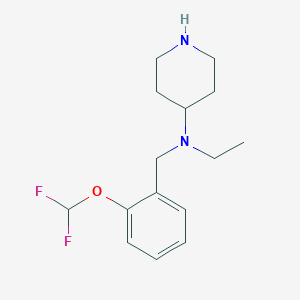
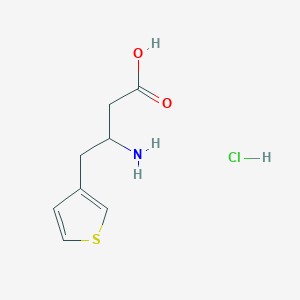

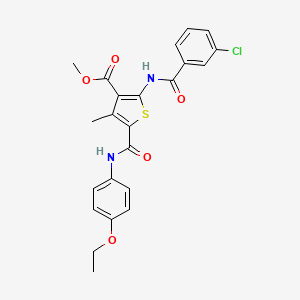

![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)




